

# Spectroscopic and Synthetic Profile of beta-D-Glucopyranosyl Nitromethane: A Technical Guide

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## Compound of Interest

Compound Name: *beta-D-glucopyranosyl nitromethane*

Cat. No.: B1603058

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## Introduction

**beta-D-Glucopyranosyl nitromethane** is a glycosylated nitro compound with potential applications in various scientific domains, including pharmaceutical development, organic synthesis, and bioconjugation studies.<sup>[1]</sup> Its unique structure, combining a glucose moiety with a reactive nitromethane group, makes it a subject of interest for researchers exploring novel therapeutic agents and synthetic intermediates.<sup>[1]</sup> This technical guide provides a summary of the available spectroscopic data and an overview of the synthetic methodologies for **beta-D-glucopyranosyl nitromethane**, intended to aid researchers in their scientific endeavors.

## Chemical and Physical Properties

Property	Value	Reference
CAS Number	81846-60-8	<sup>[2]</sup> <sup>[3]</sup> <sup>[4]</sup>
Molecular Formula	C <sub>7</sub> H <sub>13</sub> NO <sub>7</sub>	<sup>[3]</sup> <sup>[4]</sup>
Molecular Weight	223.18 g/mol	<sup>[3]</sup>

## Spectroscopic Data

Detailed experimental spectroscopic data for **beta-D-glucopyranosyl nitromethane** is not widely available in publicly accessible databases. The primary reference for its preparation, a 1982 paper by Petrus, L., et al., is not readily available for consultation.<sup>[2][3]</sup> The following tables are intended to be populated with data from this key reference or other experimental sources as they become available.

### <sup>1</sup>H NMR Data

A complete assignment of the proton NMR spectrum is crucial for the structural confirmation of **beta-D-glucopyranosyl nitromethane**. The expected signals would correspond to the anomeric proton, the pyranose ring protons, and the methylene protons of the nitromethyl group.

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	Data not available		
H-2	Data not available		
H-3	Data not available		
H-4	Data not available		
H-5	Data not available		
H-6a	Data not available		
H-6b	Data not available		
-CH <sub>2</sub> NO <sub>2</sub>	Data not available		

### <sup>13</sup>C NMR Data

The carbon NMR spectrum would provide key information on the carbon skeleton of the molecule.

Carbon	Chemical Shift (ppm)
C-1	Data not available
C-2	Data not available
C-3	Data not available
C-4	Data not available
C-5	Data not available
C-6	Data not available
-CH <sub>2</sub> NO <sub>2</sub>	Data not available

## FT-IR Data

The infrared spectrum would show characteristic absorption bands for the hydroxyl, nitro, and C-O functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Assignment
Data not available	O-H stretch
Data not available	C-H stretch
Data not available	NO <sub>2</sub> asymmetric stretch
Data not available	NO <sub>2</sub> symmetric stretch
Data not available	C-O stretch

## Mass Spectrometry Data

Mass spectrometry data is essential for confirming the molecular weight of the compound.

m/z	Ion
Data not available	[M+H] <sup>+</sup>
Data not available	[M+Na] <sup>+</sup>
Data not available	[M-H] <sup>-</sup>

## Experimental Protocols

### Synthesis of beta-D-Glucopyranosyl Nitromethane

The synthesis of **beta-D-glucopyranosyl nitromethane** is most commonly achieved through a modified Koenigs-Knorr reaction.<sup>[1][5]</sup> This method involves the glycosylation of nitromethane with an activated glucopyranosyl donor.

General Protocol (based on the principles of the Koenigs-Knorr Reaction):<sup>[5][6]</sup>

- Preparation of the Glycosyl Donor: Acetobromoglucose (2,3,4,6-tetra-O-acetyl- $\alpha$ -D-glucopyranosyl bromide) is a common glycosyl donor for this reaction. It can be prepared from glucose pentaacetate.
- Glycosylation:
  - A solution of acetobromoglucose in a suitable anhydrous solvent (e.g., toluene or dichloromethane) is prepared.
  - Nitromethane is added to the reaction mixture.
  - A promoter, such as silver carbonate or cadmium carbonate, is added to facilitate the reaction.<sup>[1][7]</sup> The use of cadmium carbonate has been reported to be effective for achieving beta-selectivity.<sup>[7]</sup>
  - The reaction is stirred at room temperature under anhydrous conditions until completion, which can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification:
  - The reaction mixture is filtered to remove the promoter salts.

- The filtrate is washed with water and brine, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.
- The resulting crude product is the per-O-acetylated **beta-D-glucopyranosyl nitromethane**.
- Deacetylation:
  - The acetylated product is dissolved in anhydrous methanol.
  - A catalytic amount of sodium methoxide in methanol (Zemplén deacetylation) is added.
  - The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).
  - The reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated.
- Final Purification: The final product, **beta-D-glucopyranosyl nitromethane**, is purified by column chromatography on silica gel.

Note: A detailed, step-by-step protocol with specific quantities, reaction times, and purification conditions would be found in the primary literature, such as the aforementioned paper by Petrus, L., et al.

## Spectroscopic Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: A few milligrams of the purified compound are dissolved in a suitable deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>).
- Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

### Fourier-Transform Infrared (FTIR) Spectroscopy:

- Sample Preparation: The spectrum can be recorded using a KBr pellet or as a thin film.

- Acquisition: The FTIR spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$ .

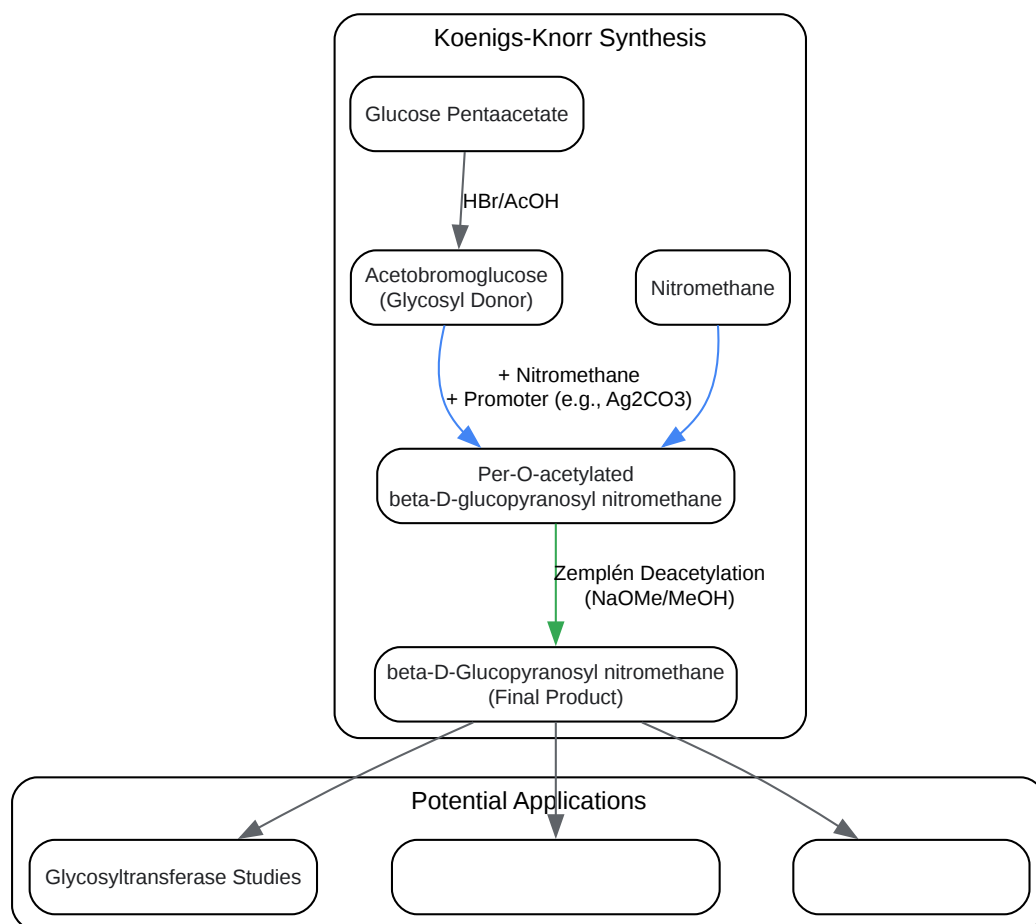
#### Mass Spectrometry (MS):

- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, water).
- Acquisition: High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is ideal for obtaining an accurate mass and confirming the elemental composition.

## Signaling Pathways and Logical Relationships

As **beta-D-glucopyranosyl nitromethane** is a synthetic compound, there are no naturally occurring signaling pathways in which it is directly involved. However, its synthesis and potential applications can be represented in logical workflows.

## Synthesis Workflow of beta-D-Glucopyranosyl Nitromethane



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